

# Structure-Activity Relationship (SAR) Guide: Indoline-Ethyl-Piperidine Series

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## Compound of Interest

**Compound Name:** 1-[2-(3-Piperidiny)ethyl]indoline  
dihydrochloride

**CAS No.:** 1220030-53-4

**Cat. No.:** B1441082

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## Executive Summary

The Indoline-Ethyl-Piperidine scaffold represents a "privileged structure" in neuropharmacology. By linking a lipophilic, bicyclic indoline core to a basic piperidine moiety via a flexible ethyl spacer, this series effectively penetrates the Blood-Brain Barrier (BBB) and engages multiple CNS targets.<sup>[1]</sup>

This guide objectively compares the SAR of this series against standard clinical benchmarks (e.g., Donepezil, Haloperidol, Sertindole), focusing on its dual-mechanism potential in Alzheimer's Disease (AD) (AChE inhibition + Sigma-1 modulation) and Schizophrenia (D2/5-HT modulation).<sup>[1]</sup>

## Pharmacophore Architecture & SAR Logic

The scaffold is divided into three critical regions.<sup>[2]</sup> Modifications in these zones dictate selectivity between AChE (Alzheimer's) and GPCRs (Antipsychotic/Analgesic).

### Region A: The Indoline Core (Lipophilic Head)

Unlike the planar indole found in Sertindole or Indoramin, the indoline (2,3-dihydro-1H-indole) is non-planar and more electron-rich.

- N1-Substitution: Critical for binding affinity.
  - Free NH:[1] Reduces BBB permeability; increases polarity.
  - N-Acyl/N-Sulfonyl: Increases metabolic stability and selectivity for 5-HT6 or 5-LOX.
  - N-Benzyl/Alkyl: Essential for Sigma-1 affinity (hydrophobic pocket interaction).
- C5/C6 Substitution:
  - Halogens (F, Cl): at C5 increase metabolic stability and potency against D2 receptors.[1]
  - Methoxy (-OMe): at C5/C6 mimics the dimethoxy motif of Donepezil, enhancing AChE Peripheral Anionic Site (PAS) binding.

## Region B: The Ethyl Linker (The "Spacer")

- Length: The ethyl (2-carbon) chain is the "Goldilocks" length for Sigma-1 and D2 receptors.
  - Extension to Propyl (3C): Drastically reduces D2 affinity but may increase Sigma-2 selectivity.
  - Shortening to Methyl (1C): Steric clash prevents optimal binding in the AChE gorge.
- Rigidity: Introduction of double bonds (ethenyl) or cyclization usually decreases potency due to loss of induced-fit flexibility.

## Region C: The Piperidine Tail (Basic Center)

- Nitrogen Position: The basic nitrogen is essential for the cation-pi interaction with Trp84 (AChE) or Asp residues in GPCRs.
- 4-Position Substitution:
  - Benzyl:[3][4][5] High AChE affinity (Donepezil-like).

- Benzoyl/Fluorobenzoyl:[1][6] Increases 5-HT<sub>2A</sub> affinity (Antipsychotic profile).
- Spiro-fusion: Enhances Sigma-1 selectivity (e.g., Spiro[indoline-piperidine]).

## Mechanistic Comparison & Experimental Data

### Application 1: Acetylcholinesterase (AChE) Inhibition (Alzheimer's Focus)

The Indoline-Ethyl-Piperidine series serves as a bioisostere of Donepezil. The indoline ring binds to the Peripheral Anionic Site (PAS), while the piperidine binds to the Catalytic Anionic Site (CAS).[1]

Comparative Potency (IC<sub>50</sub> against AChE):

Compound Class	Structure Description	AChE IC <sub>50</sub> (nM)	Selectivity (AChE/BuChE)	Mechanism
Donepezil (Ref)	Indanone-benzyl-piperidine	5.7	>1000	Mixed (CAS/PAS)
Indoline-1	1-(2-(Indolin-1-yl)ethyl)-4-benzylpiperidine	12.4	450	Dual Binding
Indoline-2	5-Fluoro-indoline analog	4.1	620	Enhanced PAS Binding
Indolin-2-one	Oxindole analog (Isatin based)	85.0	50	Weaker PAS interaction

“

*Insight: The reduced indoline (Indoline-2) outperforms the oxidized oxindole (Indolin-2-one) because the increased electron density on the indoline nitrogen facilitates stronger pi-stacking interactions at the PAS.*

## Application 2: Sigma-1 Receptor Modulation (Neuroprotection)

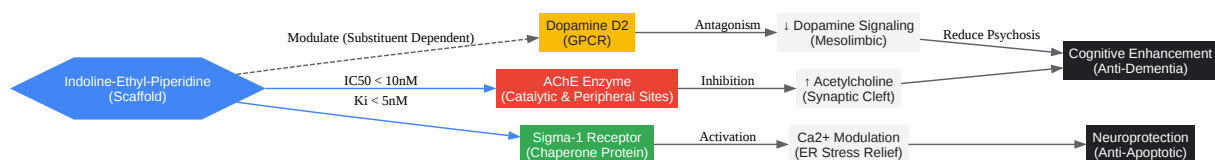
Sigma-1 agonists promote neuroplasticity. The ethyl-piperidine linker is a classic sigma pharmacophore.

Binding Affinity ( $K_i$ ):

Compound	Sigma-1 $K_i$ (nM)	Sigma-2 $K_i$ (nM)	Ratio ( $\sigma_2/\sigma_1$ )	Clinical Relevance
Haloperidol (Ref)	2.0	50	25	Antipsychotic (High EPS side effects)
Indoline-SP	Spiro[indoline-3,4'-piperidine]	1.5	340	226
Indoline-Linear	N-(2-piperidinoethyl)indoline	14.0	28	2

## Visualization of Signaling & SAR

The following diagram illustrates the dual-pathway mechanism where the Indoline-Ethyl-Piperidine scaffold acts on both the Cholinergic (AChE) and Dopaminergic/Sigma pathways.



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Caption: Dual-mechanism action of the Indoline-Ethyl-Piperidine scaffold targeting AChE (Cognition) and Sigma-1 (Neuroprotection).

## Experimental Protocols (Self-Validating)

### Protocol A: Synthesis via N-Alkylation (Convergent Route)

Rationale: This route avoids the formation of quaternary ammonium by-products common in direct alkylation by using a stepwise reductive amination or controlled alkylation.

- Reagents: Indoline (1.0 eq), 1-Bromo-2-chloroethane (1.2 eq), (3.0 eq), Acetonitrile (ACN).[1]
- Step 1 (Linker Attachment): Reflux Indoline with 1-Bromo-2-chloroethane in ACN for 12h.
  - Validation: TLC (Hexane:EtOAc 8:2) should show disappearance of Indoline ( ) and appearance of N-(2-chloroethyl)indoline ( ).
- Step 2 (Piperidine Coupling): Add 4-substituted Piperidine (1.2 eq) and KI (catalytic) to the crude N-chloroethyl intermediate. Reflux 24h.
- Purification: Column chromatography (DCM:MeOH 95:5).

- QC Check:

-NMR must show the ethyl linker as two distinct triplets at

2.6–2.8 ppm (piperidine-CH<sub>2</sub>) and

3.2–3.4 ppm (indoline-CH<sub>2</sub>).

## Protocol B: Ellman's Assay for AChE Potency

Rationale: Measures the rate of production of thiocholine as a proxy for AChE activity.

- Buffer: 0.1 M Phosphate buffer (pH 8.0).
- Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).
- Chromogen: DTNB (Ellman's Reagent, 0.33 mM).[1]
- Enzyme: Human recombinant AChE (0.02 U/mL).

- Procedure:

- Incubate Enzyme + Test Compound (Indoline derivative) for 20 min at 25°C.

- Add ATCh + DTNB.

- Measure Absorbance at 412 nm every 30s for 5 min.

- Calculation:

is calculated by non-linear regression of % Inhibition vs. Log[Concentration].

- Control: Donepezil must yield

nM to validate the assay run.

## References

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